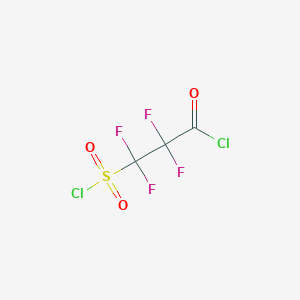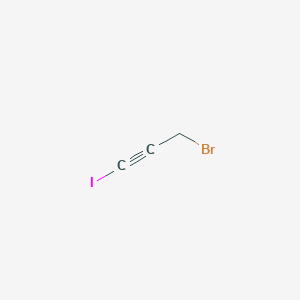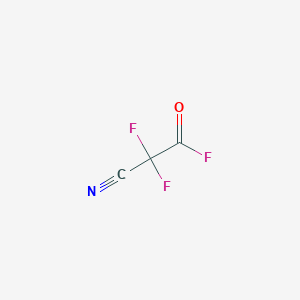
N-(Acetylcarbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Acetylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetylcarbamothioyl group attached to the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Acetylcarbamothioyl)benzamide typically involves the reaction of benzoyl isothiocyanate with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Acetylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Acetylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(Acetylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses. This inhibition occurs through the prevention of IκB degradation, leading to reduced NF-κB activity and subsequent apoptosis in certain cell types . Additionally, the compound can induce cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
N-(Acetylcarbamothioyl)benzamide can be compared with other benzamide derivatives, such as:
- N-(Phenylcarbamothioyl)benzamide
- N-(4-Benzylpiperazine-1-carbothioyl)benzamide
- N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness: this compound is unique due to its specific acetylcarbamothioyl group, which imparts distinct chemical and biological properties. For example, its ability to inhibit NF-κB activation and induce apoptosis sets it apart from other benzamide derivatives .
Similar Compounds:
- N-(Phenylcarbamothioyl)benzamide: Known for its antimicrobial activity.
- N-(4-Benzylpiperazine-1-carbothioyl)benzamide: Exhibits potential as an anticancer agent.
- N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Shows moderate antibacterial activities .
Propriétés
| 74346-74-0 | |
Formule moléculaire |
C10H10N2O2S |
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
N-(acetylcarbamothioyl)benzamide |
InChI |
InChI=1S/C10H10N2O2S/c1-7(13)11-10(15)12-9(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13,14,15) |
Clé InChI |
USVZDTCAKKVGIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=S)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)

